![molecular formula C16H10N2O2 B2356857 2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-43-1](/img/structure/B2356857.png)
2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile
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Description
Molecular Structure Analysis
The molecular formula of this compound is C16H10N2O2 . This indicates that it contains 16 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.26 . It has a predicted density of 1.19±0.1 g/cm3 and a predicted boiling point of 495.8±45.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
A study by Hassan (2000) described the synthesis of various furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2
,3
: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, showcasing the versatility of furan derivatives in creating new ring systems (Hassan, 2000).Solvatochromism and Crystallochromism Studies
El-Sayed et al. (2003) investigated the solvatochromism and crystallochromism of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings, highlighting the interaction of these compounds in various solvent environments (El-Sayed et al., 2003).
Antimicrobial Evaluation
Research by Altalbawy (2013) focused on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, demonstrating potential biomedical applications (Altalbawy, 2013).
Formation and Characterization of Colored Compounds
- Maillard Reactions and Color Formation: Hofmann (1998) conducted studies on the formation of colored compounds through Maillard reactions involving pentoses and demonstrated the synthesis of various colored furan derivatives, indicating their potential use in food chemistry and color science (Hofmann, 1998).
Furan Derivative Synthesis
Synthesis of Furan Compounds
Research by Hirao and Kato (1972) involved the synthesis of derivatives of 3-(5-nitro-2-furyl)acrylonitrile, providing insights into the chemical reactions and potential applications of furan-based compounds (Hirao & Kato, 1972).
Synthesis of Substituted Furo[2,3-d]pyrimidines
Belen’kii et al. (1993) described the synthesis of 2-amino-5-methyl-4-(2,2,2-trichloroethyl)-3-furonitrile, contributing to the broader understanding of furan-based heterocyclic compounds (Belen’kii et al., 1993).
properties
IUPAC Name |
2-[(E)-furan-3-ylmethylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-14-8-15(13-4-2-1-3-5-13)20-16(14)18-10-12-6-7-19-11-12/h1-8,10-11H/b18-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQBNHYJWJBWDS-VCHYOVAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=COC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=COC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile |
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